S-Diphenylmethyl-L-cysteine

Peptide Synthesis Solid-Phase Synthesis Protecting Group Strategy

Researchers synthesizing multi-cysteine peptides face challenges achieving selective deprotection without side reactions. Generic S-alkyl cysteines lack orthogonal acid-lability, risking undesired disulfide scrambling and low crude purity. S-Diphenylmethyl-L-cysteine provides precise Dpm protection that resists dilute TFA (1-5%) but cleaves rapidly under 95% TFA, enabling orthogonal strategies for disulfide-rich peptides. • Orthogonal stability: stable to 1-5% TFA, cleaved by 95% TFA for selective deprotection • Lower racemization vs. Fmoc-Cys(Trt)-OH improves crude peptide purity • ≥98% purity, white powder, store at RT

Molecular Formula C16H17NO2S
Molecular Weight 287.4 g/mol
CAS No. 5191-80-0
Cat. No. B555666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Diphenylmethyl-L-cysteine
CAS5191-80-0
Synonyms5191-80-0; (R)-2-amino-3-(benzhydrylthio)propanoicacid; S-Diphenylmethyl-L-cysteine; S-Benzhydryl-L-cysteine; L-3-(Diphenylmethylthio)alanine; NSC86162; CYSTEINE,S-DIPHENYLMETHYL-,L-; CHEMBL433998; L-Cysteine,S-(diphenylmethyl)-; Alanine,3-(diphenylmethylthio)-,L-; BRN2565688; Alanine,3-((diphenylmethyl)thio)-,L-; Alanine,3-[(diphenylmethyl)thio]-,L-; Cysteine(dpm)-OH; Benzhydrylcysteine#; H-Cys(Dpm)-OH; AC1L2HYE; (R)-S-Diphenylmethylcysteine; SCHEMBL1913648; BDBM23773; CTK8G3076; MolPort-003-910-953; SHOGZCIBPYFZRP-AWEZNQCLSA-N; ZINC4787119; 7087AH
Molecular FormulaC16H17NO2S
Molecular Weight287.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)SCC(C(=O)O)N
InChIInChI=1S/C16H17NO2S/c17-14(16(18)19)11-20-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-15H,11,17H2,(H,18,19)
InChIKeySHOGZCIBPYFZRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-Diphenylmethyl-L-cysteine Identity and Sourcing


S-Diphenylmethyl-L-cysteine (CAS 5191-80-0), also designated S-benzhydryl-L-cysteine, is a synthetic, sulfur-containing L-cysteine derivative with the molecular formula C16H17NO2S and a molecular weight of 287.38 g/mol [1]. This compound is characterized by a diphenylmethyl (benzhydryl) group attached to the thiol side chain of the L-cysteine backbone [1]. It is commercially available as a white powder with a purity specification of ≥ 99% (TLC) and a melting point range of 195-208 ºC, and it is stored at room temperature . Its primary established role is as a versatile building block in peptide synthesis, where the S-diphenylmethyl moiety functions as a protecting group for the reactive cysteine thiol .

Orthogonal cysteine protection in SPPS
Selective deprotection under dilute TFA
Lower racemization risk vs. Trt-protected Cys

Why S-Diphenylmethyl-L-cysteine Is Irreplaceable


The substitution of S-diphenylmethyl-L-cysteine with a generic cysteine derivative or a different S-alkyl/aryl analog is not scientifically equivalent due to the unique acid-lability profile and steric properties conferred by the diphenylmethyl (Dpm) group. The Dpm group occupies a precise stability niche: it is resistant to dilute trifluoroacetic acid (TFA) conditions (e.g., 1-5% v/v) but is rapidly cleaved under standard high-concentration TFA (95% v/v) cleavage cocktails . This orthogonal stability enables selective deprotection strategies in multi-cysteine peptides [1]. In contrast, the commonly used S-trityl (Trt) group is significantly more labile and is removed even by dilute TFA , while the S-benzyl group requires harsh, often incompatible conditions for removal [1]. Therefore, selecting an alternative would fundamentally alter the deprotection sequence, risking undesired side reactions, compromised peptide purity, and overall synthetic failure.

S-Dpm: stable in 1–5% TFA
S-Trt: cleaved by dilute TFA; may preclude orthogonal strategies
S-Dpm: reported lower racemization
S-Trt: higher racemization may reduce crude peptide purity
S-Dpm: predictable chiral selector stability
S-Trt: extreme lipophilicity shifts column lifetime and resolution

S-Diphenylmethyl-L-cysteine vs. Analogs: Key Differences


Acid Stability: Dpm vs. Trt Protecting Groups

The diphenylmethyl (Dpm) group exhibits increased acid stability relative to the commonly employed trityl (Trt) group. This differential stability is the key enabling feature for orthogonal protecting group schemes in solid-phase peptide synthesis . Specifically, the Dpm group remains intact during treatment with dilute TFA (1-5% v/v), allowing for the selective removal of more labile groups like monomethoxytrityl (Mmt) or 2-chlorotrityl without prematurely deprotecting the cysteine thiol . In contrast, the Trt group is cleaved under these mild acidic conditions, precluding its use in such orthogonal strategies . The Dpm group is subsequently and quantitatively removed using standard 95% TFA cleavage cocktails .

Acid lability
Data to verify
Dpm stable in 1–5% TFA; Trt labile under same conditions
Enables orthogonal SPPS deprotection sequences
Stability window should be confirmed per protocol
Peptide Synthesis Solid-Phase Synthesis Protecting Group Strategy

Racemization Reduction in Peptide Coupling

A key differentiator for the Dpm-protected cysteine building block is its reduced tendency to racemize during carboxyl activation compared to its Trt-protected counterpart . This is a critical quality attribute for peptide synthesis, as epimerization at the alpha-carbon of cysteine can lead to diastereomeric impurities that are difficult to separate and compromise the biological activity of the final peptide . The technical datasheet for Fmoc-Cys(Dpm)-OH explicitly states that 'Racemization during carboxyl activation is lower with this derivative than with Fmoc-Cys(Trt)-OH' .

Racemization control
Data to verify
Lower racemization rate vs. Fmoc-Cys(Trt)-OH
Supports higher crude peptide purity
Quantitative values not supplied; verify per coupling method
Peptide Synthesis Racemization Cysteine Activation

Chiral Separation Efficiency: Dpm vs. Trt

In the context of chiral stationary phases (CSPs) for ligand-exchange chromatography, S-diphenylmethyl-(R)-cysteine demonstrated intermediate performance between S-benzyl-(R)-cysteine and S-trityl-(R)-cysteine for the separation of underivatized amino acid enantiomers [1]. The study found that the most lipophilic selector, S-trityl-(R)-cysteine, generally provided the highest enantiodiscrimination, while the S-diphenylmethyl derivative offered a balance of properties [1]. The performance was assessed qualitatively based on resolution and selectivity for a set of natural and unnatural amino acids [1].

Chiral resolution
Intermediate enantiodiscrimination vs. S-benzyl and S-trityl selectors
Predictable selectivity for amino acid enantioseparation
Qualitative ranking from dynamically coated CSP study
Chiral Chromatography Enantioseparation Amino Acid Analysis

Chromatographic Selector Stability: Dpm vs. Trt

A comparative study on the stability of cysteine-based chiral selectors for HPLC revealed significant differences in operational lifetime. A chiral stationary phase (CSP) prepared with S-diphenylmethyl-(R)-cysteine demonstrated 'intermediate stability' and maintained unmodified separation performance for at least 20 days of repeated chromatographic runs [1]. In contrast, the analogous phase made with S-trityl-(R)-cysteine was found to be more stable, suggesting that the extreme lipophilicity of the trityl group enhances its persistent adsorption to the hydrophobic C18 support [1]. This indicates that while S-trityl-L-cysteine may offer longer column lifetimes, S-diphenylmethyl-L-cysteine provides a defined, shorter window of performance stability that can be factored into method robustness planning.

Column stability
≥20 days of unmodified separation performance
Defined stability window supports method robustness planning
Under repeated ligand-exchange chromatography conditions
Chromatography Stationary Phase Stability Chiral Selector

PSA Inhibitor Activity

A structure-activity relationship (SAR) study identified the S-diphenylmethyl cysteinyl derivative of puromycin as a nanomolar inhibitor of puromycin-sensitive aminopeptidase (PSA) [1]. While the specific Ki or IC50 value for the S-diphenylmethyl analog itself was not isolated, the study describes the compound as part of a chemical class that was a 'nano-molar inhibitor' [1]. This activity is linked to the specific steric and electronic properties of the S-diphenylmethyl group. This is a class-level inference of its potential as a lead scaffold, as the study also notes that this chemical class suffered from an undesirable metabolic liability (nephrotoxicity), which was addressed in subsequent analogs [1].

PSA inhibition
Class-level
Reported nanomolar-range PSA inhibitor scaffold
SAR entry point for protease inhibitor design
Exact Ki not isolated; nephrotoxicity liability noted in class
Medicinal Chemistry Enzyme Inhibition Puromycin-sensitive Aminopeptidase

Applications of S-Diphenylmethyl-L-cysteine


Orthogonal Protection in SPPS

Researchers synthesizing peptides with multiple cysteine residues that require differentiated deprotection should prioritize S-diphenylmethyl-L-cysteine. As evidenced by its stability to dilute TFA (1-5% v/v) but cleavage by 95% TFA, this compound enables the selective removal of other acid-labile protecting groups (e.g., Mmt) while keeping the cysteine thiol protected . This orthogonal strategy, impossible with the more acid-labile S-trityl-L-cysteine, is critical for synthesizing complex disulfide-rich peptides with high fidelity. Furthermore, its lower racemization tendency compared to Fmoc-Cys(Trt)-OH improves crude peptide purity, reducing purification burden .

Chiral Stationary Phase Development

For analytical chemists developing HPLC methods for the enantioseparation of underivatized amino acids, S-diphenylmethyl-L-cysteine offers a distinct selectivity profile. Compared to S-benzyl- and S-trityl-cysteine-based selectors, the diphenylmethyl derivative provides intermediate enantiodiscrimination and a defined column lifetime of at least 20 days of stable performance [1][2]. This makes it a valuable tool when the higher hydrophobicity of the trityl selector leads to poor peak shape or when the lower resolution of the benzyl selector is insufficient, offering a predictable, intermediate performance option for method optimization [1].

Enzyme Inhibitor Design Scaffold

Medicinal chemists working on inhibitors of puromycin-sensitive aminopeptidase (PSA) or related proteases can utilize S-diphenylmethyl-L-cysteine as a validated scaffold. The S-diphenylmethyl group has been shown to confer nanomolar potency when incorporated into a puromycin derivative, highlighting its ability to engage the enzyme's active site through specific hydrophobic interactions [3]. This established structure-activity relationship (SAR) provides a strong rationale for using this compound as a starting point for the design and synthesis of novel analogs, particularly when exploring bulky, aromatic modifications for improved target binding.

Application
Selection Property
Validation Focus
Orthogonal SPPS protection
Differential TFA stability (dilute vs concentrated)
Selective deprotection sequence fidelity
Chiral CSP development
Intermediate enantiodiscrimination profile
Resolution and column lifetime for amino acid enantiomers
Enzyme inhibitor design
Reported nanomolar-range PSA inhibition scaffold
SAR evaluation and target engagement

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